![molecular formula C6H13Cl2NO2S B2864659 [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride CAS No. 1909348-42-0](/img/structure/B2864659.png)

[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

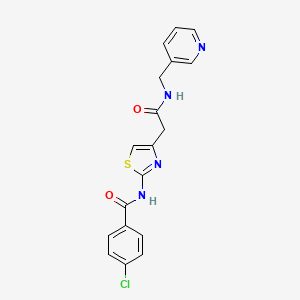

“[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride” is a chemical compound with the molecular formula C6H13Cl2NO2S. It has a molecular weight of 234.14 . The compound is typically stored at temperatures below -10°C .

Molecular Structure Analysis

The InChI code for the compound is 1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride” is a powder . The compound’s boiling point is not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Selective Chlorination

Methanesulfonyl chloride, a closely related compound, is used in selective chlorination reactions. For example, it transforms unprotected D-arabinitol into its 1,5-dichloro derivative, showcasing its utility in the selective functionalization of polyols (Benazza et al., 1991).

Preparation of Methanesulfonyl Derivatives

It serves as a precursor for the preparation of methanesulfonyl chloride-d3, demonstrating its role in the synthesis of isotopically labeled compounds which are valuable in pharmaceutical research and development (Hanai & Okuda, 1977).

Additions to Piperazinediones

Methanesulfonyl chloride is involved in addition reactions, such as the addition of methanesulfenyl chloride to piperazinediones, illustrating its application in the modification of heterocyclic compounds (Yoshimura et al., 1974).

Safe Sulfonylation

The compound is utilized in the safe sulfonylation of alcohols, indicating its significance in introducing sulfonate ester groups under mild conditions, which is crucial for synthesizing various organic molecules (Tanabe et al., 1995).

Sulfenyletherification

A method for sulfenyletherification using dimethyl sulfoxide/oxalyl chloride highlights the generation of methanesulfenyl chloride, which is essential for the functionalization of unsaturated alcohols, further expanding its application in organic synthesis (Gao et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

[1-(dimethylamino)cyclopropyl]methanesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVFTWSVLHRPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)CS(=O)(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)

![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)

![Methyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2864583.png)

![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2864596.png)